molecular formula C57H65F5N10O8 B610101 Pibrentasvir CAS No. 1353900-92-1

Pibrentasvir

Cat. No.: B610101
CAS No.: 1353900-92-1
M. Wt: 1113.2 g/mol
InChI Key: VJYSBPDEJWLKKJ-NLIMODCCSA-N
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Description

Pibrentasvir is a direct-acting antiviral agent used in combination with other medications to treat chronic hepatitis C virus (HCV) infections. It is an NS5A inhibitor that targets viral RNA replication and virion assembly, making it effective against multiple HCV genotypes . This compound is commonly used in combination with Glecaprevir under the brand name Mavyret .

Mechanism of Action

Target of Action

Pibrentasvir is a direct-acting antiviral agent that primarily targets the Hepatitis C virus (HCV) NS5A protein . The NS5A protein plays a crucial role in viral RNA replication and virion assembly .

Mode of Action

This compound, as an NS5A inhibitor, interacts with its target by inhibiting the function of the NS5A protein . This interaction disrupts the viral RNA replication and virion assembly processes, thereby preventing the virus from multiplying . In combination with Glecaprevir, another antiviral agent, this compound is a useful therapy for patients who experienced therapeutic failure from other NS5A inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV RNA replication pathway . By inhibiting the NS5A protein, this compound disrupts this pathway, leading to a decrease in the production of new viral particles .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This combination therapy has been FDA-approved to treat adults with chronic HCV genotypes 1-6 without cirrhosis or with mild cirrhosis .

Result of Action

The ultimate goal of this compound’s action is to achieve a sustained virologic response (SVR) , which is defined as having no detectable HCV RNA for twelve or more weeks after the end of treatment . This is considered a cure for the infection . In clinical trials, this combination therapy achieved an SVR12 rate of ≥93% across genotypes 1a, 2a, 3a, 4, 5, and 6 .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known, though, that this compound is used in combination with Glecaprevir to treat HCV infections in a variety of patient populations, including those with moderate to severe kidney disease and those on dialysis . This suggests that the drug’s action can be effective in diverse physiological environments.

Biochemical Analysis

Biochemical Properties

Pibrentasvir plays a crucial role in inhibiting the replication of HCV by targeting the NS5A protein, which is essential for viral RNA replication and assembly. It interacts with various biomolecules, including the NS5A protein, to prevent the formation of the replication complex. This interaction disrupts the viral life cycle and inhibits the production of new virions .

Cellular Effects

This compound has significant effects on various types of cells, particularly hepatocytes, which are the primary target cells for HCV infection. It influences cell function by inhibiting the NS5A protein, leading to the disruption of viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing the viral load in infected cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NS5A protein, which is a key component of the HCV replication complex. By binding to NS5A, this compound inhibits its function, preventing the assembly of the replication complex and the synthesis of viral RNA. This inhibition leads to a decrease in viral replication and the production of new virions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its antiviral activity over extended periods. Long-term studies have shown that this compound can effectively reduce viral replication and maintain a sustained virologic response in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits viral replication without causing significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and other systemic toxicities. It is important to determine the optimal dosage to achieve maximum efficacy with minimal toxicity .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes biotransformation by various enzymes. The metabolic pathways involve the formation of metabolites that are excreted primarily through the biliary system. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for transporters such as P-glycoprotein and breast cancer resistance protein, which facilitate its uptake and distribution. The compound accumulates in hepatocytes, where it exerts its antiviral effects by inhibiting the NS5A protein .

Subcellular Localization

This compound is localized primarily in the cytoplasm of infected cells, where it interacts with the NS5A protein. The compound’s activity is influenced by its subcellular localization, as it needs to be in close proximity to the replication complex to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pibrentasvir involves multiple steps, including the preparation of several intermediates. One of the key steps involves the reaction of a benzimidazole derivative with various reagents under controlled conditions. For example, one step involves dissolving a benzimidazole derivative in anhydrous dichloromethane, cooling the solution to 0°C, and adding triethylamine and methanesulfonyl chloride. The mixture is stirred at 0°C for 90 minutes and then concentrated under vacuum .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Pibrentasvir undergoes various chemical reactions, including substitution and protection-deprotection reactions. One notable reaction is the desymmetrization of its benzimidazole moieties, which involves selective protection and deprotection steps .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include triethylamine, methanesulfonyl chloride, and anhydrous dichloromethane. Reaction conditions often involve low temperatures (0°C) and controlled stirring times .

Major Products Formed: The major products formed during the synthesis of this compound are its intermediates, which are subsequently purified and converted into the final active pharmaceutical ingredient .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Pibrentasvir include other NS5A inhibitors such as Ledipasvir, Daclatasvir, and Velpatasvir. These compounds also target the NS5A protein but differ in their chemical structures and pharmacokinetic properties .

Uniqueness: this compound is unique in its high potency and broad-spectrum activity against multiple HCV genotypes. It is also effective in patients with resistance-associated substitutions, making it a valuable option for those who have failed previous treatments .

Properties

IUPAC Name

methyl N-[(2S,3R)-1-[(2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYSBPDEJWLKKJ-NLIMODCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H65F5N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027946
Record name Pibrentasvir
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Molecular Weight

1113.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 mg/mL
Record name Pibrentasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Mechanism of Action

NS5A is a phosphoprotein that plays an essential role in replication, assembly and maturation of infectious viral proteins. The basal phosphorylated form of NS5A, which is maintained by C-terminal serine cluster, is key in ensuring its interaction with the viral capsid protein, or the core protein. By blocking this interaction, pibrentasvir inhibits the assembly of proteins and production of mature HCV particles. NS5A also interacts with viral and cellular proteins to form the HCV replicase complex, and supports the RNA replication of HCV.
Record name Pibrentasvir
Source DrugBank
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CAS No.

1353900-92-1
Record name Pibrentasvir [USAN]
Source ChemIDplus
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Record name Pibrentasvir
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pibrentasvir
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl N,Nâ??-(((2R,5R)-1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis((6-fluoro-1H-benzimidazole-5,2-diyl)((2S)-pyrrolidine-2,1-diyl)((2S,3R)-3-methoxy-1-oxobutane-1,2-diyl)))biscarbamate
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Record name PIBRENTASVIR
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Customer
Q & A

Q1: How does pibrentasvir interact with its target, the HCV NS5A protein?

A1: this compound exerts its antiviral activity by binding to the HCV NS5A protein. [] While the exact mechanism remains unclear, studies suggest that this compound may block the interaction of NS5A with the viral capsid protein, inhibiting the assembly of proteins and formation of new HCV particles. []

Q2: What are the downstream effects of this compound binding to NS5A?

A2: By inhibiting NS5A, this compound disrupts critical steps in the HCV lifecycle, including RNA replication and virion assembly. [, ] This leads to a reduction in viral load and ultimately, eradication of the virus.

Q3: What makes this compound effective against all major HCV genotypes (1-6)?

A3: this compound demonstrates potent, pan-genotypic activity, exhibiting low picomolar EC50 values against HCV replicons from genotypes 1 to 6. [] This broad activity stems from its ability to effectively target conserved regions of the NS5A protein across different genotypes. []

Q4: Does this compound maintain activity against common resistance-associated substitutions (RASs)?

A4: Yes, this compound is effective against many common RASs in HCV genotypes 1 to 6, including those at key amino acid positions 28, 30, 31, and 93. [] This is a key advantage as it reduces the likelihood of treatment failure due to pre-existing resistance.

Q5: Can pre-existing RASs impact the efficacy of this compound?

A6: While this compound demonstrates a high barrier to resistance, baseline polymorphisms (BPs) in NS3 or NS5A, particularly those conferring resistance to other NS5A inhibitors, can impact treatment outcome. [, ]

Q6: Are there specific HCV genotypes where baseline polymorphisms have a greater impact on this compound efficacy?

A7: Yes, studies have shown that the presence of baseline resistance-associated substitutions in genotype 3, particularly those within the NS5A region, can significantly reduce the effectiveness of glecaprevir/pibrentasvir treatment. []

Q7: What are the retreatment options for patients who experience virologic failure with glecaprevir/pibrentasvir?

A8: Sofosbuvir/velpatasvir/voxilaprevir has shown high success rates in retreating patients who previously failed a glecaprevir/pibrentasvir regimen, achieving viral suppression across all genotypes. []

Q8: How is this compound metabolized in the body?

A9: this compound is primarily metabolized in the liver, mainly via CYP3A4. [, ] This metabolic pathway can be influenced by co-administration with other drugs that are CYP3A4 inducers or inhibitors.

Q9: What is the impact of food on this compound absorption?

A10: Food has a minimal effect on this compound bioavailability (<14% change). [] Therefore, this compound can be administered without regard to food intake.

Q10: How does renal impairment affect this compound exposure?

A11: this compound exhibits minimal renal elimination. [] Although exposure may increase slightly with decreasing renal function, no dose adjustment is necessary for patients with renal impairment, including those on hemodialysis. []

Q11: Are there clinically relevant drug-drug interactions with this compound?

A12: Yes, co-administration with strong CYP3A4 inducers, such as rifampin, is contraindicated as they significantly reduce this compound exposure. [, ] Similarly, co-administration with atazanavir, a boosted HIV protease inhibitor, can elevate glecaprevir exposure and lead to alanine transaminase elevations. []

Q12: How does this compound interact with opioid maintenance therapies?

A14: No clinically relevant interactions were observed when glecaprevir/pibrentasvir was co-administered with methadone or buprenorphine-naloxone in patients on stable opioid maintenance therapy. [] Therefore, no dose adjustments are required in this context.

Q13: What is the efficacy of glecaprevir/pibrentasvir in treating chronic HCV infection?

A15: Clinical trials have consistently demonstrated high SVR12 rates (above 95%) with glecaprevir/pibrentasvir across diverse patient populations infected with HCV genotypes 1-6. [, , ] This includes patients with or without cirrhosis, those who are treatment-naïve or experienced, and those co-infected with HIV. [, , ]

Q14: Can glecaprevir/pibrentasvir be used in patients with advanced chronic kidney disease?

A17: Yes, glecaprevir/pibrentasvir is a preferred treatment option for patients with advanced chronic kidney disease, including those with a glomerular filtration rate (GFR) <30 mL/min. [] Its minimal renal elimination makes it a suitable choice for this patient population.

Q15: What is the efficacy and safety of glecaprevir/pibrentasvir in elderly patients?

A18: Glecaprevir/pibrentasvir is an effective and well-tolerated treatment for HCV in elderly patients aged 65 years or older, demonstrating high SVR12 rates and a low incidence of adverse events comparable to younger populations. []

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